

Determining the Crystal Structure of Diphenylthioxostannane: A Technical Guide

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Compound of Interest

Compound Name: *Diphenylthioxostannane*

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This technical guide provides an in-depth overview of the determination of the crystal structure of **diphenylthioxostannane**, also known as trimeric diphenyltin sulfide or 2,2,4,4,6,6-hexaphenylcyclotristannathiane. This document outlines the key crystallographic data, experimental methodologies, and a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of **diphenylthioxostannane** has been determined by single-crystal X-ray diffraction. The compound crystallizes as a trimer, forming a six-membered ring of alternating tin and sulfur atoms. Each tin atom is tetrahedrally coordinated to two sulfur atoms and two phenyl groups.

The key crystallographic data for trimeric diphenyltin sulfide is summarized in the table below.

Parameter	Value
Chemical Formula	C ₃₆ H ₃₀ S ₃ Sn ₃
Molecular Weight	914.90 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	12.214(2) Å
b	21.787(5) Å
c	13.591(3) Å
β	94.70(1)°
Volume	3605(2) Å ³
Z	4
Calculated Density (D _x)	1.686 g/cm ³
Radiation	Mo Kα (λ = 0.71069 Å)
Temperature	295(2) K
Final R value	0.050 for 2660 unique reflections

Table 1: Crystallographic Data for Trimeric Diphenyltin Sulfide.[\[1\]](#)

Selected Bond Distances and Angles

The intramolecular geometry reveals important details about the bonding within the trimeric structure.

Bond	Distance (Å)
Sn-S (average)	2.399(5)
Sn-C (average)	2.13(1)

Table 2: Selected Average Bond Distances.[1]

Angle	Degree (°)
S-Sn-S	102.2(5) - 115.6(5)
C-Sn-C	85(1) - 123(1) (dihedral)

Table 3: Selected Bond Angles.[1]

Experimental Protocols

The determination of the crystal structure of **diphenylthioxostannane** involves several key stages, from the synthesis of the compound to the final structure refinement.

Synthesis and Crystallization

The crystals of trimeric diphenyltin sulfide reported in the literature were obtained serendipitously.[1] A more general and reproducible synthesis of organotin sulfides can be achieved through various methods. A common approach involves the reaction of an organotin halide with a sulfur source.

Illustrative Synthesis Protocol:

A general method for the synthesis of an organotin sulfide involves the reaction of a diorganotin dihalide with a sulfide source, such as sodium sulfide or hydrogen sulfide, in an appropriate solvent.

- **Reaction Setup:** A solution of diphenyltin dichloride in an organic solvent (e.g., ethanol or a benzene/chloroform mixture) is prepared in a reaction flask equipped with a stirrer and a condenser.
- **Addition of Sulfide Source:** A solution of the sulfur source is added dropwise to the stirred solution of the organotin halide. The reaction is often carried out at a controlled temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

- **Isolation of Crude Product:** Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then isolated, which may involve filtration to remove any inorganic salts.
- **Purification and Crystallization:** The crude **diphenylthioxostannane** is purified by recrystallization. This is a critical step for obtaining single crystals suitable for X-ray diffraction. A common technique is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For organotin compounds, mixtures like chloroform/ethanol are often used.^[2] The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. Over time, as the solvent slowly evaporates, crystals of the compound will form.

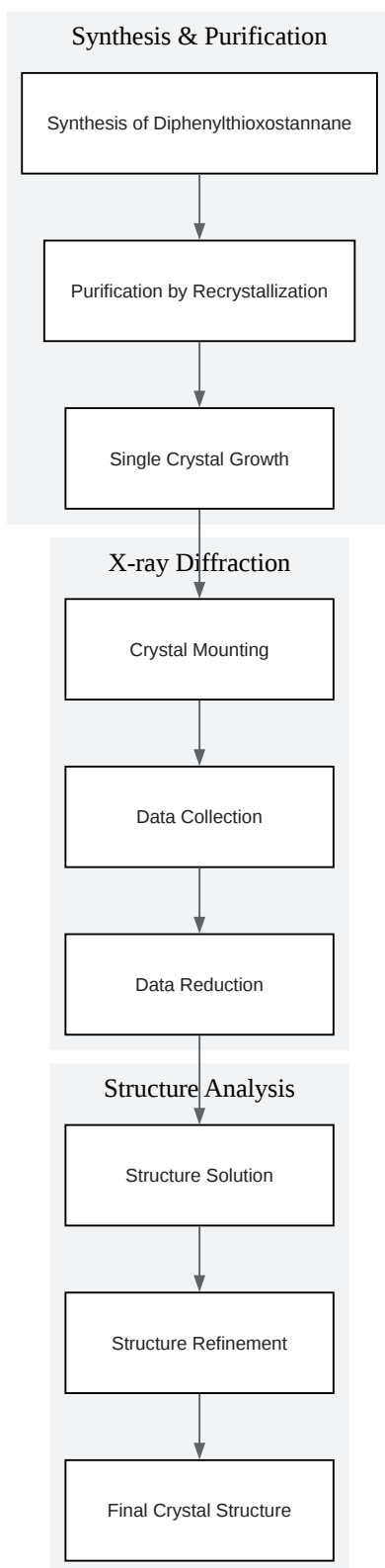
X-ray Diffraction Data Collection and Structure Determination

The single-crystal X-ray diffraction technique is a powerful method for elucidating the three-dimensional atomic arrangement in a crystalline solid.^[2]

- **Crystal Mounting:** A suitable single crystal of **diphenylthioxostannane** is carefully selected and mounted on a goniometer head of a diffractometer.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo K α radiation). The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
- **Data Reduction:** The raw diffraction data is processed to correct for various experimental factors, such as Lorentz and polarization effects.
- **Structure Solution:** The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, tin).
- **Structure Refinement:** The initial structural model is refined using full-matrix least-squares procedures. This process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of **diphenylthioxostannane**.



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Caption: Experimental workflow for **diphenylthioxostannane** crystal structure determination.

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